4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Description
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H17ClF3N7 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1186058 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the enzyme, thereby affecting the post-translational modification process that is vital for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of Sfp-PPTase-dependent metabolites
Pharmacokinetics
The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . It also has favorable in vivo pharmacokinetic profiles . These properties impact the bioavailability of the compound, making it a potential utility as a small-molecule inhibitor .
Result of Action
The compound’s action results in the thwarting of bacterial growth . It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N7/c1-12-25-15(10-16(26-12)29-4-2-3-24-29)27-5-7-28(8-6-27)17-14(19)9-13(11-23-17)18(20,21)22/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNCBDNEGZBLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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